molecular formula C14H9ClO4 B2781052 4-(4-Chlorobenzoyloxy)benzoic acid CAS No. 693252-42-5

4-(4-Chlorobenzoyloxy)benzoic acid

Cat. No.: B2781052
CAS No.: 693252-42-5
M. Wt: 276.67
InChI Key: PJBWBJCPCRUZFX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyloxy)benzoic acid is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, where a chlorobenzoyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-chlorobenzoic acid and 4-hydroxybenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.

    Substitution: The chlorobenzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid and 4-hydroxybenzoic acid.

    Reduction: 4-(4-Chlorobenzyl)oxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzoyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoic acid
  • 4-Hydroxybenzoic acid
  • 4-(4-Chlorobenzyl)oxybenzoic acid

Uniqueness

4-(4-Chlorobenzoyloxy)benzoic acid is unique due to the presence of both a chlorobenzoyloxy group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(4-chlorobenzoyl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBWBJCPCRUZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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